molecular formula C9H8BrClO2 B3284813 3-(4-Bromo-3-chlorophenyl)propanoic acid CAS No. 791601-07-5

3-(4-Bromo-3-chlorophenyl)propanoic acid

Cat. No.: B3284813
CAS No.: 791601-07-5
M. Wt: 263.51 g/mol
InChI Key: KVTFMKUQYPWUHK-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-chlorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of propanoic acid, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The primary targets of 3-(4-Bromo-3-chlorophenyl)propanoic acid are currently unknown This compound is a derivative of propanoic acid, which is a short-chain fatty acid

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, we can infer that it might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects, similar to other small organic molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-3-chlorophenyl)propanoic acid typically involves the bromination and chlorination of phenylpropanoic acid derivatives. One common method includes the following steps:

    Bromination: The phenylpropanoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the meta position.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products:

Scientific Research Applications

3-(4-Bromo-3-chlorophenyl)propanoic acid has several applications in scientific research:

Comparison with Similar Compounds

    3-(4-Chlorophenyl)propanoic acid: Similar structure but lacks the bromine substituent.

    3-Bromopropanoic acid: Similar structure but lacks the phenyl ring and chlorine substituent.

Uniqueness: 3-(4-Bromo-3-chlorophenyl)propanoic acid is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

3-(4-bromo-3-chlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTFMKUQYPWUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286367
Record name 4-Bromo-3-chlorobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791601-07-5
Record name 4-Bromo-3-chlorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=791601-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-chlorobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-bromo-3-chlorophenyl)propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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